4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-mercapto-4H-1,2,4-triazole with formaldehyde and methanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the methoxymethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-mercapto-4H-1,2,4-triazole: Similar structure but lacks the methoxymethyl group.
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but has a methyl group instead of a methoxymethyl group.
Uniqueness
4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxymethyl group, which can enhance its solubility and reactivity compared to other similar compounds. This unique feature makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-amino-3-(methoxymethyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4OS/c1-9-2-3-6-7-4(10)8(3)5/h2,5H2,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAKEZRPLBHURI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=S)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363671 | |
Record name | 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31821-72-4 | |
Record name | 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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